molecular formula C14H30N4O B14455809 Bis(diethylamino)-N,N-diethylmethaniminium cyanate CAS No. 74201-02-8

Bis(diethylamino)-N,N-diethylmethaniminium cyanate

Katalognummer: B14455809
CAS-Nummer: 74201-02-8
Molekulargewicht: 270.41 g/mol
InChI-Schlüssel: CJOXUBGVZMZCFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(diethylamino)-N,N-diethylmethaniminium cyanate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes diethylamino groups and a cyanate moiety. It is often used in research and industrial applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium cyanate typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a cyanate ester in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of solvent-free processes is also explored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(diethylamino)-N,N-diethylmethaniminium cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and inert atmospheres for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Bis(diethylamino)-N,N-diethylmethaniminium cyanate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium cyanate involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their structure and function. The cyanate group can react with nucleophiles, leading to the formation of covalent bonds and altering the activity of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other diethylamino derivatives and cyanate esters, such as:

Uniqueness

Bis(diethylamino)-N,N-diethylmethaniminium cyanate is unique due to its specific combination of diethylamino groups and a cyanate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Eigenschaften

CAS-Nummer

74201-02-8

Molekularformel

C14H30N4O

Molekulargewicht

270.41 g/mol

IUPAC-Name

bis(diethylamino)methylidene-diethylazanium;isocyanate

InChI

InChI=1S/C13H30N3.CNO/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;/q+1;-1

InChI-Schlüssel

CJOXUBGVZMZCFF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=[N+](CC)CC)N(CC)CC.C(=[N-])=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.